molecular formula C19H17NO4S B2827616 N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1396793-19-3

N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2827616
CAS No.: 1396793-19-3
M. Wt: 355.41
InChI Key: TUVVFGJIGHCZDC-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a benzodioxole-based carboxamide derivative featuring dual heterocyclic substituents: a furan-2-ylmethyl group and a 2-(thiophen-2-yl)ethyl group.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N-(2-thiophen-2-ylethyl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4S/c21-19(14-5-6-17-18(11-14)24-13-23-17)20(12-15-3-1-9-22-15)8-7-16-4-2-10-25-16/h1-6,9-11H,7-8,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUVVFGJIGHCZDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)N(CCC3=CC=CS3)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzo[d][1,3]dioxole Core: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Attachment of the Carboxamide Group: The carboxamide group can be introduced via the reaction of the benzo[d][1,3]dioxole derivative with an appropriate amine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Introduction of the Furan and Thiophene Groups: The furan and thiophene groups can be attached through alkylation reactions using furan-2-ylmethyl halides and thiophen-2-yl ethyl halides, respectively, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, greener solvents, and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and furans.

    Reduction: The carboxamide group can be reduced to an amine under strong reducing conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

    Substitution: Halogens (Cl2, Br2) or nitrating agents (HNO3) under acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones, and oxidized furans.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Utilized in the synthesis of organic semiconductors and conductive polymers.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The furan and thiophene rings can participate in π-π stacking interactions, while the carboxamide group can form hydrogen bonds, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related benzodioxole carboxamides, focusing on substituent effects, bioactivity, metabolic behavior, and synthetic routes.

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Key Properties/Applications Metabolic Rate (In Vitro) Synthesis Yield/Notes References
Target Compound N-(furan-2-ylmethyl), N-(2-(thiophen-2-yl)ethyl) Hypothesized applications in flavor/medicinal chemistry (inferred) Not reported Not reported; likely requires coupling of heterocyclic amines
S807 (N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide) N-heptan-4-yl Umami flavor enhancer (1000× potency vs. MSG); FEMA GRAS status Rapid oxidative metabolism (rat/human liver microsomes) Commercialized (Senomyx)
IIc (N-(3-(trifluoromethyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide) N-(3-trifluoromethylphenyl) Potent α-amylase inhibitor; hypoglycemic activity in diabetic mice Not reported Column chromatography; 75–77% yield
HSD-2 (N-(3,4-dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide) N-(3,4-dimethoxyphenyl) Synthetic intermediate; characterized via NMR, HRMS Not reported 75% yield; m.p. 175–177°C
4u (2-(benzo[d][1,3]dioxol-5-yl)-N-(furan-2-ylmethyl)-2-oxoacetamide) N-(furan-2-ylmethyl) + 2-oxoacetamide Synthetic product; Rf = 0.30 (n-hexane/EtOAc 8:2) Not reported Silver-catalyzed decarboxylative acylation
Compound 43 (1-(benzo[d][1,3]dioxol-5-yl)-N-(4-phenyl-5-(4-(thiophen-2-yl)...) Thiophen-2-yl + benzodioxole Synthetic intermediate; 21% yield Not reported Coupling reaction; brown oil

Substituent Effects on Bioactivity

  • Flavor Enhancement : S807’s heptan-4-yl substituent confers potent umami receptor agonism, suggesting that bulky alkyl chains optimize flavor-enhancing properties . In contrast, the target compound’s heterocyclic substituents (furan, thiophene) may alter receptor binding due to π-π interactions or steric hindrance, though this remains speculative without direct data.
  • Antidiabetic Activity: IIc’s trifluoromethylphenyl group enhances α-amylase inhibition and hypoglycemic effects compared to non-fluorinated analogs . The target compound’s thiophene and furan groups, which are electron-rich, might modulate enzyme inhibition differently.

Metabolic Behavior

S807 and S9229 undergo rapid oxidative metabolism in liver microsomes, likely due to their alkyl chains’ susceptibility to cytochrome P450-mediated oxidation . However, thiophene-containing compounds are known for idiosyncratic metabolic activation risks, necessitating further toxicological evaluation .

Biological Activity

N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, synthesis, and relevant research findings.

Structural Characteristics

The compound features a benzo[d][1,3]dioxole core, which is known for its biological activity, combined with furan and thiophene moieties. These heterocyclic rings contribute to the compound's potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the benzo[d][1,3]dioxole core : This can be achieved through cyclization reactions involving appropriate precursors.
  • Attachment of furan and thiophene groups : Alkylation and coupling reactions are employed to introduce these groups, enhancing the compound's biological profile.

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds with similar structures against SARS-CoV-2. For instance, derivatives like 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide have shown promising inhibitory activity against the main protease (Mpro) of SARS-CoV-2 with IC50 values as low as 1.55 μM . Although specific data on this compound is limited, its structural similarity suggests potential antiviral activity.

Cytotoxicity Studies

Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. In related studies, compounds exhibiting similar structural motifs demonstrated low cytotoxicity in various cell lines (e.g., Vero and MDCK cells), with CC50 values exceeding 100 μM . This suggests that this compound may also possess a favorable safety profile.

Research Findings

A review of literature reveals several key findings regarding the biological activities associated with compounds structurally related to this compound:

Compound Activity IC50/CC50 Values Reference
F8-B22SARS-CoV-2 Mpro InhibitorIC50 = 1.55 μM
F8-B6SARS-CoV-2 Mpro InhibitorIC50 = 1.57 μM
Thiophene DerivativeLow CytotoxicityCC50 > 100 μM

Case Studies

While specific case studies directly involving this compound are scarce, analogous compounds have been evaluated for their therapeutic potential:

  • SARS-CoV Inhibition : Compounds with similar core structures have been screened for their ability to inhibit viral replication in vitro.
  • Anti-cancer Activity : Other derivatives have demonstrated selective cytotoxicity against cancer cell lines, suggesting a potential role in cancer therapy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide?

  • Methodological Answer : The compound is synthesized via multi-step organic reactions. A common approach involves:

Preparing the benzo[d][1,3]dioxole-5-carboxylic acid intermediate.

Converting it to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] under anhydrous conditions.

Reacting the acid chloride with the secondary amine N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)amine in the presence of a base (e.g., triethylamine) to form the carboxamide bond .

  • Key Considerations : Use inert solvents (e.g., dichloromethane) and monitor reaction progress via TLC or HPLC. Purify intermediates via flash chromatography (e.g., silica gel, hexane/ethyl acetate gradients) .

Q. How can structural confirmation and purity of the compound be validated?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Analyze ¹H and ¹³C NMR spectra to confirm proton environments and carbon frameworks. For example, the furan and thiophene protons appear as distinct aromatic signals (δ 6.5–7.5 ppm) .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular weight (expected m/z for C₂₁H₁₉NO₄S: ~381.4 g/mol).
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Q. What are the key physicochemical properties influencing experimental design?

  • Answer :

  • Solubility : Limited solubility in polar solvents (e.g., water) due to aromatic and heterocyclic moieties. Use DMSO or DMF for in vitro assays.
  • Stability : Susceptible to oxidation (thiophene/furan rings). Store under inert gas (N₂/Ar) at –20°C.
  • Melting Point : Determined via differential scanning calorimetry (DSC); expected range 150–180°C based on analogs .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

  • Methodological Answer :

  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for coupling steps to enhance efficiency .
  • Solvent Effects : Compare yields in polar aprotic (DMF) vs. non-polar (toluene) solvents. Microwave-assisted synthesis may reduce reaction time .
  • Kinetic Studies : Use in-situ IR or Raman spectroscopy to monitor intermediate formation and adjust stoichiometry .

Q. What strategies resolve contradictions in reported biological activity data (e.g., anticancer vs. antimicrobial efficacy)?

  • Methodological Answer :

  • Target-Specific Assays : Conduct kinase inhibition profiling or bacterial growth assays under standardized conditions (e.g., CLSI guidelines).
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing thiophene with pyridine) to isolate pharmacophores.
  • Data Normalization : Control for batch-to-batch purity variations and solvent effects (e.g., DMSO cytotoxicity at >0.1% v/v) .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to targets (e.g., COX-2 or EGFR kinases). Focus on π-π stacking (furan/thiophene) and hydrogen bonding (amide group) .
  • ADMET Prediction : Employ SwissADME to optimize logP (target 2–4) and reduce hepatotoxicity risks.
  • Dynamic Simulations : Run MD simulations (GROMACS) to assess conformational stability in biological membranes .

Q. What advanced techniques characterize electronic properties for material science applications?

  • Methodological Answer :

  • Cyclic Voltammetry (CV) : Measure redox potentials to evaluate electron-donating/accepting capacity of the furan-thiophene system.
  • UV-Vis/Photoluminescence : Analyze λmax and emission spectra for optoelectronic potential (e.g., organic LEDs) .
  • X-ray Crystallography : Resolve crystal packing using SHELXL for charge transport studies .

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